6-Chloro-1H-imidazo[4,5-b]pyridine

Kinase Inhibitor Aurora Kinase FLT3

Medicinal chemistry teams targeting FLT3/Aurora kinases require the precise 6-chloro substitution to achieve sub-10 nM binding affinities. This validated building block enables rapid preclinical development: • Orally bioavailable dual FLT3/Aurora inhibitor core with established SAR • Suzuki-Miyaura cross-coupling handle for 2,6-disubstituted library synthesis • Superior anti-HBV potency versus 5,6-dichloro analogs ≥98% HPLC purity. In stock for immediate dispatch.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 21422-66-2
Cat. No. B1281591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-imidazo[4,5-b]pyridine
CAS21422-66-2
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=N2)Cl
InChIInChI=1S/C6H4ClN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10)
InChIKeyILPMNVPFPXMQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-imidazo[4,5-b]pyridine Overview


6-Chloro-1H-imidazo[4,5-b]pyridine (CAS 21422-66-2) is a heterocyclic building block characterized by a fused imidazole and pyridine ring system, which serves as a purine bioisostere [1]. The chlorine atom at the 6-position of the pyridine ring enhances reactivity and influences biological activity, making this scaffold valuable for medicinal chemistry programs targeting kinases and viral enzymes [2].

6-Chloro-1H-imidazo[4,5-b]pyridine: Analog Differentiation


Substitution of the 6-chloro group or alteration of the imidazo[4,5-b]pyridine core yields compounds with drastically different potency, selectivity, and synthetic utility. For instance, 5,6-dichloro substitution reduces anti-HBV activity compared to 6-chloro derivatives [1], while bromine at the 6-position alters reactivity in cross-coupling reactions [2]. The 6-chloro substitution pattern is critical for achieving the high kinase inhibition potency and synthetic versatility documented in the evidence below.

6-Chloro-1H-imidazo[4,5-b]pyridine: Comparator Evidence


Aurora A & FLT3 Kinase Inhibition

A derivative of 6-chloro-1H-imidazo[4,5-b]pyridine, compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), exhibits single-digit nanomolar binding affinities for Aurora A (Kd = 7.5 nM), FLT3 (Kd = 6.2 nM), and clinically relevant FLT3 mutants [1]. In contrast, the unsubstituted imidazo[4,5-b]pyridine core lacks this potency profile, and alternative halogen substitutions (e.g., bromine) yield different selectivity patterns [2].

Kinase Inhibitor Aurora Kinase FLT3

Anti-HBV Activity vs Dichloro Analog

In a direct comparative study of anti-HBV activity, imidazo[4,5-b]pyridines with 6-chloro substitution demonstrated significantly better antiviral profiles than their 5,6-dichloro counterparts [1]. The 6-chloro series reduced secreted HBV rcDNA, cccDNA, and pgRNA levels, whereas the 5,6-dichloro analogs showed lower potency and higher cytotoxicity [1].

Antiviral Hepatitis B Virus HBV

Suzuki Cross-Coupling Efficiency

The 6-chloro substituent serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification at the 6-position [1]. This reactivity is superior to that of the 6-bromo analog in certain catalyst systems, with microwave-enhanced conditions achieving high yields for 2,6-disubstituted derivatives [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

β-Glucuronidase Inhibition

Among a series of 26 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives, several compounds exhibited β-glucuronidase inhibitory activity superior to the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 48.50 ± 1.25 μM) [1]. Compound 3 showed the highest potency with IC50 = 29.25 ± 0.50 μM, a 1.7-fold improvement over the standard.

β-Glucuronidase Enzyme Inhibition Antidiabetic

6-Chloro-1H-imidazo[4,5-b]pyridine: Application Scenarios


Dual FLT3/Aurora Inhibitors for AML

The 6-chloro-1H-imidazo[4,5-b]pyridine scaffold is the validated core for generating orally bioavailable dual FLT3/Aurora kinase inhibitors with sub-10 nM binding affinities [1]. Procurement of this specific building block enables medicinal chemistry teams to rapidly access preclinical development candidates for AML treatment, leveraging the established SAR around the 6-chloro substitution [1].

Anti-HBV Agents Targeting cccDNA & pgRNA

As demonstrated by direct comparison, the 6-chloro-substituted imidazo[4,5-b]pyridine series provides a superior starting point for developing antiviral agents that reduce HBV cccDNA and pgRNA levels [2]. The 5,6-dichloro analog yields inferior antiviral potency and higher cytotoxicity, making the 6-chloro variant the rational procurement choice for HBV drug discovery programs [2].

Suzuki Cross-Coupling for Kinase Libraries

The 6-chloro handle on the imidazo[4,5-b]pyridine core enables efficient Suzuki-Miyaura cross-coupling for the rapid generation of 2,6-disubstituted derivatives [3]. This synthetic versatility, particularly under microwave-enhanced conditions, makes the compound a preferred building block for constructing kinase inhibitor libraries with diverse substitution patterns [3].

β-Glucuronidase Inhibitor Development

Derivatives of 6-chloro-1H-imidazo[4,5-b]pyridine have demonstrated β-glucuronidase inhibitory activity exceeding that of the standard inhibitor D-saccharic acid 1,4-lactone [4]. This evidence supports the procurement of the scaffold for medicinal chemistry efforts aimed at developing novel β-glucuronidase inhibitors for therapeutic applications [4].

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